Cas no 26819-10-3 (3-Bromo-N-ethylbenzamide)

3-Bromo-N-ethylbenzamide is a brominated aromatic amide compound with the molecular formula C₉H₁₀BrNO. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a bromo substituent and an ethylamide group enhances its reactivity, enabling selective functionalization in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound is typically supplied as a crystalline solid with consistent quality, ensuring reproducibility in synthetic workflows. Proper handling and storage under inert conditions are recommended to maintain stability.
3-Bromo-N-ethylbenzamide structure
3-Bromo-N-ethylbenzamide structure
Product Name:3-Bromo-N-ethylbenzamide
CAS No:26819-10-3
MF:C9H10BrNO
MW:228.08580160141
MDL:MFCD01215180
CID:250095
PubChem ID:4160271
Update Time:2025-06-10

3-Bromo-N-ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-ethylbenzamide
    • Benzamide,3-bromo-N-ethyl-
    • 3-Brom-benzoesaeure-aethylamid
    • 3-bromo-benzoic acid ethylamide
    • 3-Bromo-N-aethylbenzamid
    • 3-bromo-N-ethylbenzamide(SALTDATA: FREE)
    • Benzamide,3-bromo-N-ethyl
    • m-Brom-N-ethylbenzamid
    • N-Ethyl-3-bromobenzamide
    • Benzamide, 3-bromo-N-ethyl-
    • DTXSID80400089
    • 26819-10-3
    • MFCD01215180
    • BS-27753
    • EN300-1915220
    • AKOS000193593
    • SB80114
    • CS-0450356
    • SCHEMBL5426936
    • BBA81910
    • AC7790
    • SY024855
    • A877134
    • STL260135
    • DB-394812
    • MDL: MFCD01215180
    • Inchi: 1S/C9H10BrNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)
    • InChI Key: BYCKUGXGVHIJFY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(NCC)=O

Computed Properties

  • Exact Mass: 226.99500
  • Monoisotopic Mass: 226.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 329.9℃at760mmHg
  • Flash Point: 153.3±23.2 °C
  • Refractive Index: 1.555
  • PSA: 29.10000
  • LogP: 2.58970
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-Bromo-N-ethylbenzamide Security Information

3-Bromo-N-ethylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Bromo-N-ethylbenzamide Production Method

3-Bromo-N-ethylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:26819-10-3)3-Bromo-N-ethylbenzamide
Order Number:A877134
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:52
Price ($):236.0
Email:sales@amadischem.com

3-Bromo-N-ethylbenzamide Related Literature

Additional information on 3-Bromo-N-ethylbenzamide

Introduction to 3-Bromo-N-ethylbenzamide (CAS No: 26819-10-3)

3-Bromo-N-ethylbenzamide, with the chemical identifier CAS No: 26819-10-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This benzamide derivative features a bromine substituent at the para position relative to the amide group, coupled with an ethyl group attached to the nitrogen atom of the amide moiety. The unique structural configuration of this molecule imparts distinct chemical properties, making it a valuable scaffold for developing novel therapeutic agents.

The synthesis of 3-Bromo-N-ethylbenzamide typically involves the bromination of an appropriate benzamide precursor followed by nucleophilic substitution with ethylamine or a related reagent. The precise control of reaction conditions is crucial to achieving high yield and purity, as side reactions such as over-bromination or deamination can compromise the integrity of the desired product. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have also been explored to enhance the efficiency and selectivity of its preparation.

In recent years, 3-Bromo-N-ethylbenzamide has garnered attention in academic and industrial research due to its potential applications in drug discovery. The bromine atom serves as a versatile handle for further functionalization via palladium-catalyzed reactions, allowing chemists to attach diverse pharmacophores and explore novel molecular architectures. This adaptability has positioned 3-Bromo-N-ethylbenzamide as a key intermediate in the synthesis of kinase inhibitors, anticancer agents, and other bioactive compounds.

One of the most compelling aspects of 3-Bromo-N-ethylbenzamide is its role in the development of small-molecule modulators targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegeneration. By designing molecules that selectively disrupt or enhance PPIs, researchers aim to develop treatments that address underlying pathophysiological mechanisms. 3-Bromo-N-ethylbenzamide derivatives have been investigated as potential PPI modulators due to their ability to interact with specific binding pockets on target proteins.

Recent studies have highlighted the pharmacological profile of 3-Bromo-N-ethylbenzamide and its analogs. For instance, modifications at the bromine substituent or the ethylamino group have been shown to influence binding affinity and selectivity towards particular therapeutic targets. Computational modeling and high-throughput screening (HTS) have been instrumental in identifying lead compounds derived from 3-Bromo-N-ethylbenzamide scaffolds. These approaches enable researchers to rapidly evaluate large libraries of compounds for their biological activity, accelerating the drug discovery process.

The biological activity of 3-Bromo-N-ethylbenzamide has been explored across various disease models. Preclinical studies have demonstrated promising results in inhibiting the proliferation of certain cancer cell lines by targeting specific kinases or transcription factors. Additionally, derivatives of this compound have shown potential in modulating inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases. The amide group in 3-Bromo-N-ethylbenzamide plays a critical role in mediating interactions with biological targets, underscoring its importance in determining pharmacological efficacy.

The synthetic versatility of 3-Bromo-N-ethylbenzamide extends beyond pharmaceutical applications. It has been utilized in materials science research as a precursor for functional polymers and organic electronic materials. The bromine atom facilitates further functionalization through techniques such as Suzuki-Miyaura coupling, enabling the creation of conjugated polymers with tailored electronic properties. These materials are relevant in applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic devices.

In conclusion, 3-Bromo-N-ethylbenzamide (CAS No: 26819-10-3) represents a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases, while its synthetic adaptability allows for diverse functionalization strategies. As research continues to uncover new applications for this compound, its importance in advancing both medicinal chemistry and materials science is expected to grow.

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Amadis Chemical Company Limited
(CAS:26819-10-3)3-Bromo-N-ethylbenzamide
A877134
Purity:99%
Quantity:25g
Price ($):236.0
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